molecular formula C18H16ClF3N2O3 B2459210 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone CAS No. 551921-70-1

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B2459210
CAS No.: 551921-70-1
M. Wt: 400.78
InChI Key: UOEDZBVXLDYOEV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 4-chlorobenzyl group at position 1, a morpholinocarbonyl moiety at position 3, and a trifluoromethyl group at position 4. The pyridinone ring provides a planar aromatic system, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is structurally optimized for applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-6-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEDZBVXLDYOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be added through a reaction with morpholine and a carbonylating agent such as phosgene.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone exhibit promising anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical Cancer)TBDTBD
Compound BA549 (Lung Cancer)TBDTBD
Target CompoundTBDTBDTBD

Antimicrobial Properties

The presence of the chlorobenzyl group suggests potential antimicrobial activity. Preliminary tests indicate that compounds containing similar functional groups can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coliTBD
Chlorophenyl Derivative DS. aureusTBD
Target CompoundTBDTBD

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the pyridinone core.
  • Introduction of the morpholine carbonyl group.
  • Addition of the chlorobenzyl substituent.

These methods are crucial for producing compounds with high purity and yield for further biological testing.

Case Study 1: Anticancer Efficacy

In a recent investigation, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound demonstrated significant growth inhibition rates across multiple cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against common pathogens. Results showed that it exhibited substantial inhibitory effects on bacterial growth, suggesting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Morpholine vs. Pyrrolidine Derivatives

Property Morpholinocarbonyl Derivative* Pyrrolidinylcarbonyl Derivative
Core Substituent Morpholine (O-containing) Pyrrolidine (all-carbon)
Molecular Formula C19H16ClF3N2O3 (estimated) C18H16ClF3N2O2
Molecular Weight ~400.78 (estimated) 384.78
Key Functional Group Polar oxygen in ring Nonpolar cyclic amine
Purity Not reported ≥97%

*Estimated based on structural similarity to the pyrrolidine analog .

Pyridinone vs. Oxazine Core

The compound 6-(4-chlorobenzyl)-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2-oxazine () shares the 4-chlorobenzyl and trifluoromethyl substituents but features an oxazine ring instead of pyridinone. Key distinctions:

  • Melting Point: The oxazine derivative has a melting point of 92–93°C, which may reflect lower symmetry or weaker intermolecular forces compared to pyridinones .

Pyridinone vs. Quinoxalinone Derivatives

The quinoxalinone derivative 1-(3-(dimethylamino)propyl)-3-benzyl-6-(trifluoromethyl)-2(1H)-quinoxalinone () incorporates a bicyclic quinoxaline core. Notable differences:

  • Substituent Effects: The dimethylaminopropyl chain in the quinoxalinone may confer basicity and influence cellular uptake compared to the morpholinocarbonyl group .

Triazoloquinoxaline and Pyrimidinedione Analogs

  • Triazoloquinoxaline Derivative (): The compound 1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime introduces a triazole ring, which adds hydrogen-bonding capacity and rigidity. The oxime group may confer pH-dependent solubility .
  • Pyrimidinedione Derivative (): 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione replaces the pyridinone with a pyrimidinedione core, altering hydrogen-bonding patterns and electronic distribution .

Table 2: Comparative Overview of Key Compounds

Compound Class Core Structure Key Substituents Potential Advantages
Pyridinone (Target) Aromatic pyridinone Morpholinocarbonyl, CF3, Cl-benzyl Balanced solubility and stability
Pyrrolidine Analog Aromatic pyridinone Pyrrolidinylcarbonyl, CF3, Cl-benzyl Simpler synthesis
Oxazine Partially saturated CF3, Cl-benzyl Conformational flexibility
Quinoxalinone Bicyclic quinoxaline CF3, benzyl, dimethylaminopropyl Enhanced π-stacking

Biological Activity

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, commonly referred to as compound 551921-70-1, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a trifluoromethyl group and a morpholinocarbonyl moiety, making it an interesting candidate for pharmacological studies.

  • Molecular Formula : C18H16ClF3N2O3
  • Molecular Weight : 396.78 g/mol
  • CAS Number : 551921-70-1

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various biological systems, particularly its role as an inhibitor of specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism. Inhibition of this enzyme can be beneficial in treating conditions such as metabolic syndrome and obesity, where glucocorticoids are involved in insulin resistance and fat accumulation .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential clinical applications .

Study 1: Inhibition of 11β-HSD1

A study conducted on the effects of this compound revealed that it significantly inhibits the activity of 11β-HSD1 in cultured human adipocytes. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition. This suggests that the compound could be useful in managing metabolic disorders related to glucocorticoid excess .

Concentration (µM)% Inhibition
1025%
5045%
10075%

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). The findings showed that at concentrations above 50 µM, the compound induced significant apoptosis in these cells.

Cell LineIC50 (µM)
MCF-730
LNCaP45

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interfere with glucocorticoid signaling pathways, thereby modulating gene expression related to metabolism and cell proliferation. Further research is needed to clarify these pathways and identify potential molecular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone?

  • Methodology : A multi-step synthesis is typically employed. For example, similar pyridinone derivatives are synthesized via:

Ring formation : Condensation of substituted pyridine precursors under acidic conditions (e.g., POCl₃/DMF for formylation) .

Functionalization : Introduction of the morpholinocarbonyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine and carbonyldiimidazole) .

Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

  • Key parameters : Temperature control (<10°C during exothermic steps), solvent selection (DMF for polar intermediates), and catalyst optimization (e.g., Pd₂(dba)₃/XPhos for cross-coupling) .

Q. How is the structure of this compound validated?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C6, morpholine carbonyl at C3) .
  • HRMS : High-resolution mass spectrometry for molecular formula verification (e.g., [M+H]⁺ matching theoretical m/z) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated for structurally related pyridinones .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Experimental design :

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, analyze degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light sensitivity : UV-vis spectroscopy under controlled illumination to detect photodegradation products .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production in academic settings?

  • Optimization strategies :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos) for coupling reactions to reduce side products .
  • Solvent effects : Replace DMF with less polar solvents (e.g., THF) in later steps to enhance crystallization .
  • Example : A 29% yield improvement was reported for a similar compound by substituting Boc-protected intermediates with direct amidation .

Q. What computational methods are suitable for analyzing its binding affinity to biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the trifluoromethyl group’s hydrophobic effects .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energies, focusing on morpholine’s hydrogen-bonding potential .

Q. How to resolve contradictions in reported biological activity data?

  • Case study analysis :

  • Assay variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and normalize to internal controls .
  • Metabolic interference : Test metabolite formation (e.g., via CYP450 inhibition assays) to explain discrepancies in in vivo vs. in vitro results .
  • Example : A pyridinone analog showed 10-fold lower activity in murine models due to rapid glucuronidation, resolved by structural modification .

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